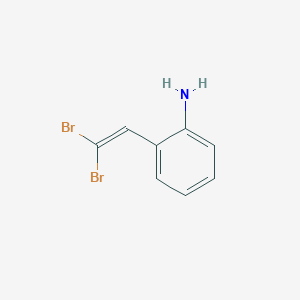
2-(2,2-Dibromoethenyl)aniline
描述
2-(2,2-Dibromoethenyl)aniline is an organic compound with the molecular formula C₈H₇Br₂N It is characterized by the presence of a dibromoethenyl group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dibromoethenyl)aniline typically involves the bromination of 2-nitrobenzaldehyde followed by reduction and subsequent amination. One common method includes the following steps:
Bromination: 2-nitrobenzaldehyde is reacted with tetrabromomethane in the presence of a suitable solvent like dichloromethane and a catalyst such as triisopropyl phosphite.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions: 2-(2,2-Dibromoethenyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted anilines.
Reduction Products: Reduction can yield compounds like 2-(2-bromoethenyl)aniline or fully reduced aniline derivatives.
科学研究应用
2-(2,2-Dibromoethenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-(2,2-dibromoethenyl)aniline exerts its effects depends on its interaction with molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.
相似化合物的比较
- 2-(2,2-Dibromoethenyl)benzenamine
- 1,1-Dibromo-2-(o-aminophenyl)ethene
- o-gem-dibromovinyl-aniline
Comparison: 2-(2,2-Dibromoethenyl)aniline is unique due to the specific positioning of the dibromoethenyl group on the aniline ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
属性
IUPAC Name |
2-(2,2-dibromoethenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2N/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGSEJHYJTUKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438663 | |
| Record name | 2-(2,2-dibromo-vinyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167558-54-5 | |
| Record name | 2-(2,2-dibromo-vinyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


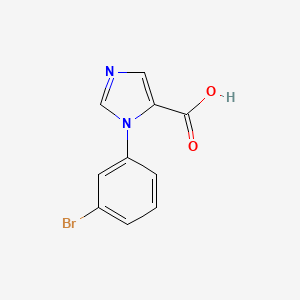
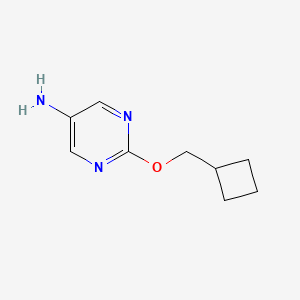
![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)
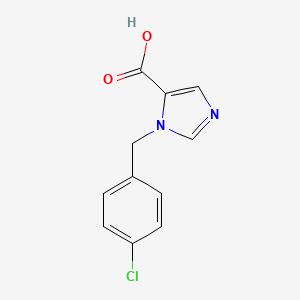
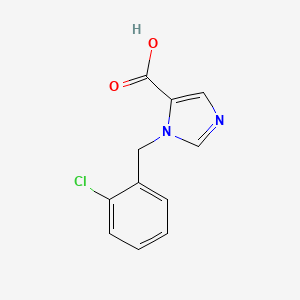
![[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B3032340.png)
![2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B3032342.png)
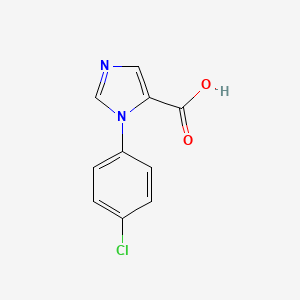
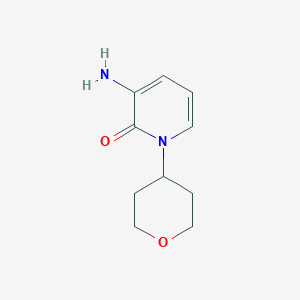
![6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B3032345.png)

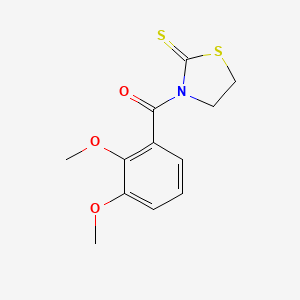
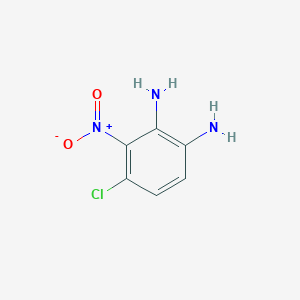
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B3032355.png)
